Sodium bicarbonate

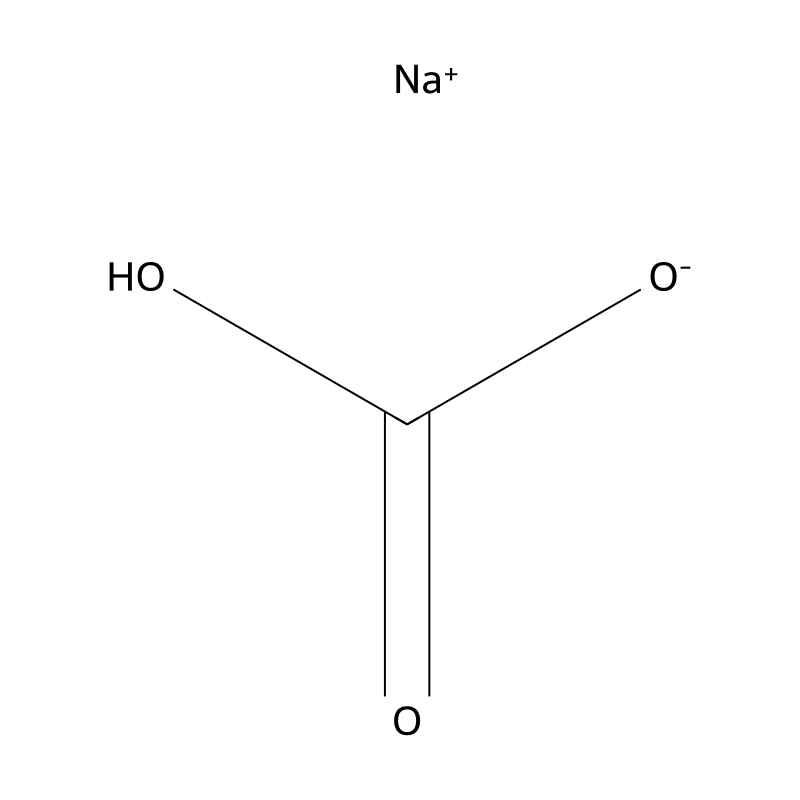

CHNaO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CHNaO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water. Insoluble in ethanol

In water, 10.3 g/100 g water at 25 °C

Soluble in 10 parts water at 25 °C; 12 parts water at about 18 °C

Solubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively; Solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g H2O at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively. Solubility is lower in the presence of sodium carbonate

Insoluble in ethanol

Solubility in water, g/100ml at 20 °C: 8.7

Synonyms

Canonical SMILES

Isomeric SMILES

Buffering Agent

One of the most widely used applications of sodium bicarbonate is as a buffering agent. It helps maintain a stable pH (acidity level) in solutions. This is crucial in various biological and chemical experiments where even slight changes in pH can significantly impact results. For instance, researchers use sodium bicarbonate solutions to maintain physiological pH during cell culture experiments.

Exercise Performance Enhancement

Athletes often use sodium bicarbonate as a supplement to improve performance during high-intensity exercise. The theory behind this is that sodium bicarbonate acts as a buffer against lactic acid buildup in muscles, which can contribute to fatigue. Studies have shown mixed results, with some suggesting effectiveness for short-term, high-intensity activities, while others report no significant improvement [].

Sodium bicarbonate, commonly known as baking soda, is a white crystalline compound with the chemical formula sodium hydrogen carbonate (NaHCO₃). It is an amphoteric substance, meaning it can react with both acids and bases. Sodium bicarbonate is slightly alkaline and has a mildly salty taste. It occurs naturally as the mineral nahcolite and is found in various mineral springs. Historically, it was used by ancient civilizations, including the Egyptians, who utilized natron, a naturally occurring mixture that includes sodium bicarbonate, for various purposes such as soap making and food preservation .

- High Doses: Excessive intake of sodium bicarbonate can lead to electrolyte imbalances and metabolic alkalosis, a condition characterized by high blood pH.

- Respiratory Irritation: Inhalation of sodium bicarbonate dust can irritate the respiratory tract.

- Interaction with Medications: Sodium bicarbonate can interact with some medications, such as diuretics. It is important to consult with a healthcare professional before using sodium bicarbonate if you are taking any medications.

Data:

- The oral median lethal dose (LD50) of sodium bicarbonate in rats is 4,220 mg/kg.

- Neutralization Reactions: Sodium bicarbonate reacts with acids to produce carbon dioxide gas, water, and a salt. For example:

- With hydrochloric acid:

- With acetic acid (vinegar):

- With hydrochloric acid:

- Thermal Decomposition: When heated above 80 °C (176 °F), sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide:

This reaction is crucial in baking, where the released carbon dioxide helps dough rise .

Sodium bicarbonate plays a significant role in biological systems. It acts as a buffer in blood plasma, helping to maintain pH levels within the physiological range (7.35 to 7.45). This buffering action is vital for metabolic processes and enzyme function. Additionally, it can neutralize excess stomach acid, providing relief from heartburn and indigestion. In medical settings, sodium bicarbonate is sometimes used to treat metabolic acidosis or to alkalinize urine .

Sodium bicarbonate can be synthesized through several methods:

- Solvay Process: This industrial method involves reacting sodium chloride (brine), ammonia, carbon dioxide, and water to produce sodium bicarbonate:

- Laboratory Preparation: In laboratory settings, sodium bicarbonate can be produced by saturating a solution of sodium carbonate with carbon dioxide:

These methods highlight the versatility and accessibility of sodium bicarbonate production .

Sodium bicarbonate has a wide range of applications across various fields:

- Culinary Uses: Primarily used as a leavening agent in baking.

- Medical Uses: Employed in treating acidosis and as an antacid.

- Cleaning Agent: Utilized for its mild abrasive properties and ability to neutralize odors.

- Fire Extinguisher: Acts as a fire suppressant by releasing carbon dioxide when heated.

- pH Regulation: Used in swimming pools and aquariums to maintain appropriate pH levels .

Research has explored the interactions of sodium bicarbonate with various compounds:

- With Acids: Sodium bicarbonate's ability to neutralize acids makes it valuable in culinary applications and medical treatments.

- With Bases: While less common, it can react with strong bases to form carbonates.

- In Biological Systems: Its role as a buffer has been extensively studied in physiological contexts .

Sodium bicarbonate shares similarities with other compounds but possesses unique characteristics:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium carbonate | Na₂CO₃ | Stronger alkaline properties; used in glass production |

| Potassium bicarbonate | KHCO₃ | Similar buffering capacity; used in some baking recipes |

| Ammonium bicarbonate | NH₄HCO₃ | Used primarily in baking; decomposes at lower temperatures |

| Calcium carbonate | CaCO₃ | Found naturally; used in antacids but less soluble than sodium bicarbonate |

Sodium bicarbonate's versatility in both culinary and medical applications sets it apart from these similar compounds, making it an essential item in households and laboratories alike .

The standard thermodynamic properties of sodium bicarbonate have been extensively studied and reported in the literature. The standard enthalpy of formation (ΔH°f) represents the energy change when one mole of sodium bicarbonate is formed from its constituent elements in their standard states at 298.15 K and 1 bar pressure.

Multiple literature sources report values for the standard enthalpy of formation of sodium bicarbonate, with some variation depending on the measurement method and conditions. The most commonly cited values range from -947.7 kJ/mol to -950.8 kJ/mol [1] [2] [3]. The National Institute of Standards and Technology (NIST) tabulated value is -947.676 kJ/mol [1], while other authoritative sources report -950.8 kJ/mol [2] and -947.7 kJ/mol [3].

Some studies have reported significantly different values, such as -974.6 kJ/mol [4] and even estimates as low as -1013 kJ/mol [5], though these appear to be outliers or calculated estimates rather than direct experimental measurements. The variation in reported values may arise from differences in measurement techniques, sample purity, or experimental conditions.

The standard Gibbs free energy of formation (ΔG°f) of sodium bicarbonate is reported as -851.8624 kJ/mol [1]. This value indicates that the formation of sodium bicarbonate from its elements is thermodynamically favorable under standard conditions.

The standard entropy (S°) of sodium bicarbonate is 102.0896 J/mol·K [1], reflecting the degree of disorder in the crystalline solid at standard conditions. The relatively high entropy value for a solid compound is consistent with the ionic nature of sodium bicarbonate and its crystal structure.

The thermodynamic relationship between these properties is given by:

$$ \Delta G°f = \Delta H°f - T \Delta S°f $$

where ΔS°f is the standard entropy of formation, which can be calculated from the standard entropies of the compound and its constituent elements.

Phase Transitions and Solubility Equilibria

Sodium bicarbonate exhibits several important phase transitions and solubility behaviors that are crucial for its industrial and laboratory applications.

Thermal Decomposition

The most significant phase transition for sodium bicarbonate is its thermal decomposition, which occurs according to the reaction:

$$ 2\text{NaHCO}3(s) \rightarrow \text{Na}2\text{CO}3(s) + \text{H}2\text{O}(g) + \text{CO}_2(g) $$

This decomposition begins at approximately 50°C and proceeds to completion at 270°C [6] [7]. The process is highly endothermic with ΔH = 135 kJ/mol [8]. The decomposition occurs in stages, with partial decomposition observable at temperatures as low as 50°C, but complete conversion to sodium carbonate requiring temperatures around 270°C [6] [7].

Solubility Equilibria

The solubility of sodium bicarbonate in water exhibits a positive temperature dependence, increasing from 6.9 g/100g H₂O at 0°C to 23.6 g/100g H₂O at 100°C [3]. This temperature-dependent solubility is characteristic of most salts and reflects the endothermic nature of the dissolution process.

The solubility equilibrium can be represented as:

$$ \text{NaHCO}3(s) \rightleftharpoons \text{Na}^+(aq) + \text{HCO}3^-(aq) $$

At 25°C, the solubility is 10.0 g/100g H₂O [3], corresponding to approximately 0.12 M at saturation. The dissolution is accompanied by a slight increase in solution pH to approximately 8.3 for a 0.1 M solution [6], reflecting the weakly basic nature of the bicarbonate ion.

Bicarbonate-Rich Liquid Condensed Phase

Recent research has revealed the existence of a bicarbonate-rich liquid condensed phase (LCP) in undersaturated solutions of sodium bicarbonate. This phase exists as stable droplets in equilibrium with the bulk solution, even in the absence of divalent cations [9]. Nuclear magnetic resonance studies indicate that approximately 30% of the inorganic carbon participates in this LCP, while 70% remains in the mother liquor phase [9].

The formation of this LCP is attributed to sodium-bicarbonate ion pairing and potentially to liquid water polymorphism effects [9]. This discovery has important implications for understanding the behavior of bicarbonate solutions in various applications.

Reaction Kinetics (Decomposition, Recrystallization, CO₂ Absorption)

Thermal Decomposition Kinetics

The thermal decomposition of sodium bicarbonate follows first-order kinetics with respect to the mass of sodium bicarbonate up to high conversions [8] [10]. The reaction can be described by:

$$ \ln\left(\frac{m_0}{m}\right) = kt $$

where m₀ is the initial mass, m is the mass at time t, and k is the rate constant.

The activation energy for thermal decomposition has been reported as 102-105.8 kJ/mol [8] [10], with a pre-exponential factor of 6.7 × 10¹² min⁻¹ [10]. The decomposition rate increases significantly with temperature, with complete conversion achievable in 3 minutes at 180°C and 1 minute at 210°C [11].

At higher temperatures, the decomposition kinetics become limited by heat transfer effects, requiring temperature-programmed methods for accurate kinetic measurements [8]. The reaction produces a highly porous sodium carbonate product with BET surface area of 3.8 m²/g compared to 0.7 m²/g for reagent-grade sodium carbonate [11].

CO₂ Absorption Kinetics

The absorption of carbon dioxide by sodium bicarbonate solutions is a complex process involving multiple equilibria and mass transfer effects. The primary reaction is:

$$ \text{Na}2\text{CO}3(aq) + \text{CO}2(g) + \text{H}2\text{O}(l) \rightarrow 2\text{NaHCO}_3(aq) $$

Studies on carbonization kinetics show that the absorption rate increases with temperature from 79°C to 85°C, but the maximum degree of carbonization decreases from 64% to 59% over this temperature range [12] [13]. The quality of resulting sodium bicarbonate crystals improves with temperature up to 82°C, after which it stabilizes [12] [13].

The CO₂ absorption rate is characterized by a negative correlation with supersaturation in terms of NaHCO₃ [12] [13]. Higher gas velocities lead to decreased crystal quality but increased absorption rates [12] [13]. Industrial applications typically achieve CO₂ absorption rates above 95% with product purity above 97% [14].

Recrystallization Kinetics

The recrystallization of sodium bicarbonate occurs through a solution-mediated process above 90°C [15]. The process involves the conversion of solid NaHCO₃ to Na₂CO₃ through the intermediate formation of wegscheiderite (Na₂CO₃·3NaHCO₃) [15].

The recrystallization follows first-order kinetics in the concentration of bicarbonate ions in solution [15]. The process is independent of water content in mixed solvents and occurs via:

$$ \text{HCO}3^-(aq) \rightarrow \text{CO}3^{2-}(aq) + \text{H}2\text{O}(l) + \text{CO}2(g) $$

Nucleation and Growth Kinetics

In industrial crystallization processes, the nucleation rate (B) and growth rate (G) of sodium bicarbonate crystals follow empirical power law relationships [16]:

$$ B = 26.685 M_T^{0.42} \Delta w^{1.31} $$

$$ G = 1.381 \times 10^{-4} \Delta w^{1.53} $$

where M_T is the magma density and Δw is the supersaturation ratio [16]. These relationships are crucial for optimizing industrial crystallization processes and predicting crystal size distributions.

The crystallization kinetics are surface reaction-controlled, with the nucleation rate being highly sensitive to changes in growth rate [17]. Temperature and supersaturation are the primary controlling factors, with optimal conditions typically maintained at moderate temperatures and controlled supersaturation levels [17].

Purity

Physical Description

Dry Powder; Liquid, Other Solid; Dry Powder, Liquid; NKRA; Pellets or Large Crystals; Liquid; Other Solid

Colourless or white crystalline masses or crystalline powder

Odorless, white crystals; [CAMEO]

WHITE SOLID IN VARIOUS FORMS.

Color/Form

White crystalline powder or granules

White powder or crystalline lumps

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Saline and slightly alkaline taste

Density

2.20 g/cu cm

2.1 g/cm³

Odor

Decomposition

When heated to decomposition it emits acrid smoke, fumes, and carbon dioxide.

Sodium bicarbonate starts decomposing when heated over 50 °C, releasing CO2, H2O and Na2CO3, with total decomposition at 270 °C.

50 °C

Appearance

Melting Point

Decomposes around 50 °C

228 °F (decomposes)

Approximately 50 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6726 of 6764 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Drug Indication

Therapeutic Uses

The specific role of sodium bicarbonate therapy in the treatment of diabetic ketoacidosis has not been established. Because correction of the underlying metabolic disorder generally results in correction of acid-base abnormalities and because of the potential risks of sodium bicarbonate therapy in the treatment of this disorder, administration of sodium bicarbonate is generally reserved for the treatment of severe acidosis (e.g., arterial pH less than 7-7.15 or serum bicarbonate concentration of 8 mEq/L or less). Rapid correction of acidosis with sodium bicarbonate in patients with diabetic ketoacidosis may cause hypokalemia, paradoxical acidosis in cerebrospinal fluid (CSF) since carbon dioxide diffuses more rapidly into CSF than does bicarbonate, and lactic acidosis since increased pH increases hemoglobin-oxygen affinity which, when combined with erythrocyte 2,3-diphosphoglycerate (2,3-DPG) deficiency in these patients, results in peripheral tissue hypoxia. However, the benefits and risks of sodium bicarbonate therapy in ketoacidosis have not been fully determined, and additional controlled studies of the safety and efficacy of the drug are necessary. Generally, when sodium bicarbonate is used in the treatment of diabetic ketoacidosis, the acidosis should only be partially corrected (e.g., to an arterial pH of about 7.2) to avoid rebound metabolic alkalosis as ketones are metabolized.

Oral sodium bicarbonate is indicated to reduce uric acid crystallization as an adjuvant to uricosuric medication in gout. /Included in US product labeling/

Parenteral sodium bicarbonate is indicated in the treatment of certain drug intoxications, including barbiturates, and in poisoning by salicylates or methyl alcohol. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for Sodium bicarbonate (29 total), please visit the HSDB record page.

Pharmacology

Sodium Bicarbonate is the monosodium salt of carbonic acid with alkalinizing and electrolyte replacement properties. Upon dissociation, sodium bicarbonate forms sodium and bicarbonate ions. Ion formation increases plasma bicarbonate and buffers excess hydrogen ion concentration, resulting in raised blood pH.

ATC Code

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CB - Salt solutions

B05CB04 - Sodium bicarbonate

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XA - Electrolyte solutions

B05XA02 - Sodium bicarbonate

Mechanism of Action

Impurities

For the food grade: Na2CO3, 0.2%; NaCl, 0.004%; H2O, 0.05%; insolubles, 0.003%

Other CAS

7542-12-3

Absorption Distribution and Excretion

Excess sodium bicarbonate is emptied rapidly into small intestine where it is absorbed.

It is eliminated principally in the urine and effectively alkalizes it. ... /It/ is completely absorbed orally and usually is excreted within 3-4 hr.

Oral: Onset of action: Rapid; Duration: 8-10 minutes. I.V: Onset of action: 15 minutes; duration: 1-2 hours.

For more Absorption, Distribution and Excretion (Complete) data for Sodium bicarbonate (8 total), please visit the HSDB record page.

Metabolism Metabolites

Sodium bicarbonate rapidly reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water; excess bicarbonate that does not neutralize gastric acid rapidly empties into the small intestine and is absorbed.

Wikipedia

Sodium hydrogen carbonate

Lidocaine

Drug Warnings

Sodium bicarbonate should be used with extreme caution in patients with congestive heart failure or other edematous or sodium-retaining conditions; in patients with renal insufficiency, especially those with severe insufficiency such as oliguria or anuria; and in patients receiving corticosteroids or corticotropin, since each gram of sodium bicarbonate contains about 12 mEq of sodium. IV administration of sodium bicarbonate may cause fluid and/or solute overload resulting in dilution of serum electrolytes, overhydration, congestive conditions, or pulmonary edema. The risk of dilutional conditions is inversely proportional to the electrolyte concentration administered, and the risk of solute overload and resultant congestive conditions with peripheral and/or pulmonary edema is directly proportional to the electrolyte concentration administered.

Gastric distention and flatulence may occur when sodium bicarbonate is administered orally. Inadvertent extravasation of hypertonic solutions of sodium bicarbonate has reportedly caused chemical cellulitis because of their alkalinity, subsequently resulting in tissue necrosis, ulceration, and/or sloughing at the site of injection.

Predisposing factors /contributing to milk-alkali syndrome/ are preexisting hypertension, sarcoidosis, dehydration and electrolyte imbalance due to vomiting or aspiration of gastric contents with inadequate iv fluid replacement, and renal dysfunction caused by primary renal disease.

For more Drug Warnings (Complete) data for Sodium bicarbonate (14 total), please visit the HSDB record page.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> ACIDITY_REGULATOR; LEAVENING_AGENT; RAISING_AGENT; -> JECFA Functional Classes

Cosmetics -> Buffering; Deodorant; Abrasive; Oral care

Methods of Manufacturing

Prepared from sodium carbonate, water and carbon dioxide

... Reaction of sesquicarbonate with carbon dioxide recovered from a sodium phosphate plant.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Industrial Gas Manufacturing

Plastics Material and Resin Manufacturing

Paper Manufacturing

Wholesale and Retail Trade

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Utilities

Plastics Product Manufacturing

Other (requires additional information)

Services

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Petrochemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Construction

Mining (except Oil and Gas) and support activities

Carbonic acid sodium salt (1:1): ACTIVE

First registered as a fungicide in USA in 1994.

Analytic Laboratory Methods

AOAC Method No. 973.54 Sodium in Water. Flame atomic absorption spectrometry (FLAA) Detection Limit = Range, 1.0 mg/L /Sodium/

ASTM Method No. D4185 Standard Practice for Measurement of Metals in Workplace Atmosphere by Atomic Absorption. Flame atomic absorption spectrometry (FLAA) Detection Limit = 0.0002 ug/mL. /Sodium/

OSW Method No. 6010A Inductively Coupled-Plasma (ICP) Atomic Emission Spectroscopy. ICP Detection Limit = EIDL, 29 ug/L /Sodium/

For more Analytic Laboratory Methods (Complete) data for Sodium bicarbonate (13 total), please visit the HSDB record page.

Storage Conditions

Sodium bicarbonate tablets and effervescent tablets should be stored in tightly closed containers at a temperature less than 40 °C, preferably between 15-30 °C. Sodium bicarbonate injection should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.

/Stored/ separated from acids.

Interactions

Chronic administration of bicarbonate with milk or calcium may cause the milk-alkali syndrome which is characterized by hypercalcemia, renal insufficiency, metabolic alkalosis, nausea, vomiting, headache, mental confusion, and anorexia. During the acute phase of the milk-alkali syndrome, the condition is reversible when the calcium and alkali are withdrawn. However, in patients with chronic milk-alkali syndrome, reduced renal function may persist even after calcium and alkali are discontinued. Patients with a salt-losing nephropathy have an increased risk of developing the milk-alkali syndrome.

Concurrent use /of anticholinergics or other medications with anticholinergic action/ with sodium bicarbonate may decrease absorption, reducing the effectiveness of the anticholinergic; doses of these medications should be spaced 1 hour apart from doses of sodium bicarbonate; also, urinary excretion may be delayed by alkalinization of the urine, thus potentiating the side effects of the anticholinergic

Antacids may alkalinize the urine and counteract the effect of urinary acidifiers /such as ammonium chloride, ascorbic acid and potassium or sodium phosphates/; frequent use of antacids, especially in high doses, is best avoided by patients receiving therapy to acidify the urine.

For more Interactions (Complete) data for Sodium bicarbonate (17 total), please visit the HSDB record page.

Stability Shelf Life

Stable in dry air, but slowly decomposes in moist ai

Dates

2: Wang D, Wang Y. Fenofibrate monotherapy-induced rhabdomyolysis in a patient with hypothyroidism: A rare case report and literature review. Medicine (Baltimore). 2018 Apr;97(14):e0318. doi: 10.1097/MD.0000000000010318. Review. PubMed PMID: 29620657; PubMed Central PMCID: PMC5902300.

3: Zacchia M, Capolongo G, Rinaldi L, Capasso G. The importance of the thick ascending limb of Henle's loop in renal physiology and pathophysiology. Int J Nephrol Renovasc Dis. 2018 Feb 15;11:81-92. doi: 10.2147/IJNRD.S154000. eCollection 2018. Review. PubMed PMID: 29497325; PubMed Central PMCID: PMC5818843.

4: Sharma S, Aggarwal S. Hyperchloremic Acidosis. 2018 Feb 13. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK482340/ PubMed PMID: 29493965.

5: Ma WQ, Zhao Y, Wang Y, Han XQ, Zhu Y, Liu NF. Comparative efficacy of pharmacological interventions for contrast-induced nephropathy prevention after coronary angiography: a network meta-analysis from randomized trials. Int Urol Nephrol. 2018 Feb 5. doi: 10.1007/s11255-018-1814-0. [Epub ahead of print] Review. PubMed PMID: 29404930.

6: Aulestia-Viera PV, Braga MM, Borsatti MA. The effect of adjusting the pH of local anaesthetics in dentistry: a systematic review and meta-analysis. Int Endod J. 2018 Jan 29. doi: 10.1111/iej.12899. [Epub ahead of print] Review. PubMed PMID: 29377171.

7: Abuelo JG. Treatment of Severe Hyperkalemia: Confronting 4 Fallacies. Kidney Int Rep. 2017 Oct 7;3(1):47-55. doi: 10.1016/j.ekir.2017.10.001. eCollection 2018 Jan. Review. PubMed PMID: 29340313; PubMed Central PMCID: PMC5762976.

8: Hundt M, John S. Physiology, Bile Secretion. 2018 Feb 16. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK470209/ PubMed PMID: 29262229.

9: Vujasinovic M, Valente R, Thorell A, Rutkowski W, Haas SL, Arnelo U, Martin L, Löhr JM. Pancreatic Exocrine Insufficiency after Bariatric Surgery. Nutrients. 2017 Nov 13;9(11). pii: E1241. doi: 10.3390/nu9111241. Review. PubMed PMID: 29137169; PubMed Central PMCID: PMC5707713.

10: Thorburn DR, Rahman J, Rahman S. Mitochondrial DNA-Associated Leigh Syndrome and NARP. 2003 Oct 30 [updated 2017 Sep 28]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1173/ PubMed PMID: 20301352.

11: Mirrakhimov AE, Ayach T, Barbaryan A, Talari G, Chadha R, Gray A. The Role of Sodium Bicarbonate in the Management of Some Toxic Ingestions. Int J Nephrol. 2017;2017:7831358. doi: 10.1155/2017/7831358. Epub 2017 Aug 8. Review. PubMed PMID: 28932601; PubMed Central PMCID: PMC5591930.

12: Edwards A, Crambert G. Versatility of NaCl transport mechanisms in the cortical collecting duct. Am J Physiol Renal Physiol. 2017 Dec 1;313(6):F1254-F1263. doi: 10.1152/ajprenal.00369.2017. Epub 2017 Sep 6. Review. PubMed PMID: 28877883.

13: Zhang W, Zhang Z, Zhang Y, Naren AP. CFTR-NHERF2-LPA₂ Complex in the Airway and Gut Epithelia. Int J Mol Sci. 2017 Sep 4;18(9). pii: E1896. doi: 10.3390/ijms18091896. Review. PubMed PMID: 28869532; PubMed Central PMCID: PMC5618545.

14: Collins A, Sahni R. Uses and misuses of sodium bicarbonate in the neonatal intensive care unit. Semin Fetal Neonatal Med. 2017 Oct;22(5):336-341. doi: 10.1016/j.siny.2017.07.010. Epub 2017 Aug 8. Review. PubMed PMID: 28801177.

15: Londino JD, Lazrak A, Collawn JF, Bebok Z, Harrod KS, Matalon S. Influenza virus infection alters ion channel function of airway and alveolar cells: mechanisms and physiological sequelae. Am J Physiol Lung Cell Mol Physiol. 2017 Nov 1;313(5):L845-L858. doi: 10.1152/ajplung.00244.2017. Epub 2017 Aug 3. Review. PubMed PMID: 28775098; PubMed Central PMCID: PMC5792181.

16: Grimm PR, Welling PA. α-Ketoglutarate drives electroneutral NaCl reabsorption in intercalated cells by activating a G-protein coupled receptor, Oxgr1. Curr Opin Nephrol Hypertens. 2017 Sep;26(5):426-433. doi: 10.1097/MNH.0000000000000353. Review. PubMed PMID: 28771454.

17: Icard BL, Rubio E. The role of mucoactive agents in the mechanically ventilated patient: a review of the literature. Expert Rev Respir Med. 2017 Oct;11(10):807-814. doi: 10.1080/17476348.2017.1359090. Epub 2017 Jul 26. Review. PubMed PMID: 28737047.

18: Geng Y, Zhao Y, Zhang Z. Tubulointerstitial nephritis-induced hypophosphatemic osteomalacia in Sjögren's syndrome: a case report and review of the literature. Clin Rheumatol. 2018 Jan;37(1):257-263. doi: 10.1007/s10067-017-3762-y. Epub 2017 Jul 20. Review. Erratum in: Clin Rheumatol. 2018 Jan 29;:. PubMed PMID: 28725949.

19: Elliott A, Dubé PA, Cossette-Côté A, Patakfalvi L, Villeneuve E, Morris M, Gosselin S. Intraosseous administration of antidotes - a systematic review. Clin Toxicol (Phila). 2017 Dec;55(10):1025-1054. doi: 10.1080/15563650.2017.1337122. Epub 2017 Jun 23. Review. PubMed PMID: 28644688.

20: Mamoulakis C, Tsarouhas K, Fragkiadoulaki I, Heretis I, Wilks MF, Spandidos DA, Tsitsimpikou C, Tsatsakis A. Contrast-induced nephropathy: Basic concepts, pathophysiological implications and prevention strategies. Pharmacol Ther. 2017 Dec;180:99-112. doi: 10.1016/j.pharmthera.2017.06.009. Epub 2017 Jun 19. Review. PubMed PMID: 28642116.